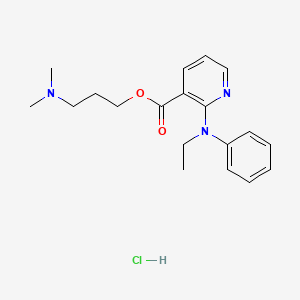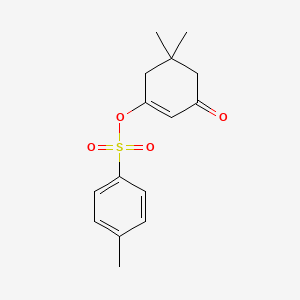
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The sulfonate ester can act as a leaving group in substitution reactions, while the ketone group can participate in redox reactions. These interactions are facilitated by the molecular structure, which allows for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate ester instead of a sulfonate ester.
5,5-Dimethyl-3-thioxocyclohex-1-en-1-yl sulfide: Contains a thioxo group instead of an oxo group.
Uniqueness
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
77708-65-7 |
|---|---|
Molecular Formula |
C15H18O4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H18O4S/c1-11-4-6-14(7-5-11)20(17,18)19-13-8-12(16)9-15(2,3)10-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
ZELQRQCLLVOKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



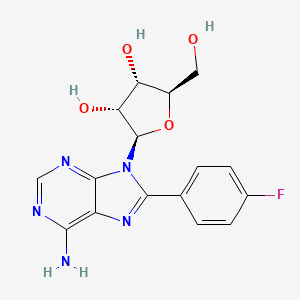
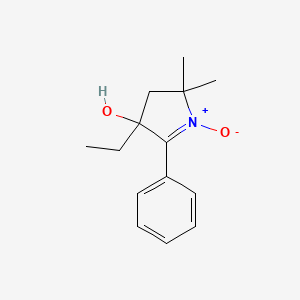
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
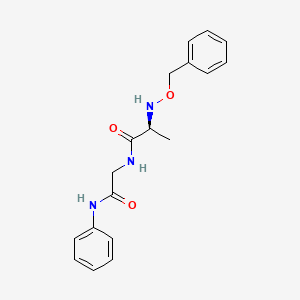
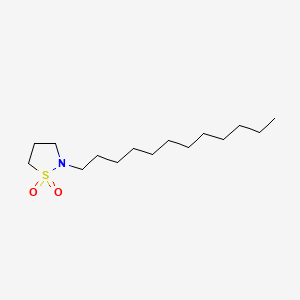
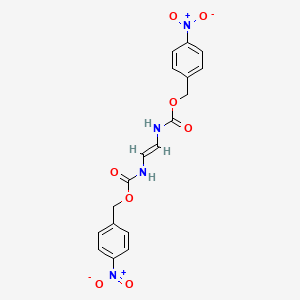
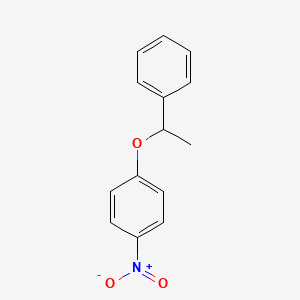

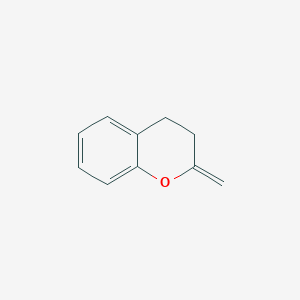
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
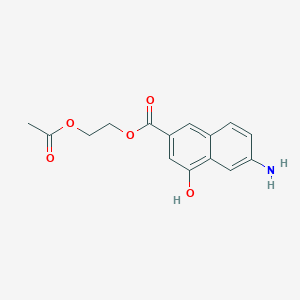
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
